![molecular formula C13H19N7O2 B2587502 Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 899978-13-3](/img/structure/B2587502.png)
Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Description
Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate, commonly known as ETPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETPP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been found to exhibit anticancer activity . The structure–activity relationship of biologically important triazolothiadiazines, which are similar to the compound , have profound importance in drug design, discovery, and development .
Antimicrobial Activity
Triazole compounds have shown good activity against Staphylococcus aureus . In addition, some triazole derivatives containing alkynyl side chains have demonstrated antifungal activity towards Cryptococcus and Candida species .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine and its derivatives have been found to exhibit analgesic and anti-inflammatory activities .
Antioxidant Activity
Triazolothiadiazine derivatives have also been found to possess antioxidant properties .
Antiviral Activity
Triazole compounds have been studied for their potential antiviral properties .
Enzyme Inhibitors
Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Antitubercular Agents
Triazolothiadiazine derivatives have been found to act as antitubercular agents .
Synthetic Intermediates and Promising Pharmaceuticals
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
properties
IUPAC Name |
ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-3-20-12-10(16-17-20)11(14-9-15-12)18-5-7-19(8-6-18)13(21)22-4-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXRTSQSIVHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate |
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